molecular formula C4H7NO B11974910 (3Z)-4-amino-3-buten-2-one

(3Z)-4-amino-3-buten-2-one

Cat. No.: B11974910
M. Wt: 85.10 g/mol
InChI Key: NGUGWHFIVAQVMN-IHWYPQMZSA-N
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Description

(3Z)-4-amino-3-buten-2-one is an organic compound with a unique structure characterized by an amino group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-amino-3-buten-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an appropriate aldehyde with an amine, followed by a series of reactions to introduce the butenone structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as catalytic hydrogenation and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-amino-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(3Z)-4-amino-3-buten-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3Z)-4-amino-3-buten-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-amino-3-buten-2-one: A geometric isomer with different spatial arrangement.

    4-amino-3-buten-2-ol: A related compound with a hydroxyl group instead of a carbonyl group.

    4-amino-3-buten-2-thione: A sulfur analog with a thione group.

Uniqueness

(3Z)-4-amino-3-buten-2-one is unique due to its specific geometric configuration and the presence of both an amino group and a butenone structure. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(Z)-4-aminobut-3-en-2-one

InChI

InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3/b3-2-

InChI Key

NGUGWHFIVAQVMN-IHWYPQMZSA-N

Isomeric SMILES

CC(=O)/C=C\N

Canonical SMILES

CC(=O)C=CN

Origin of Product

United States

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